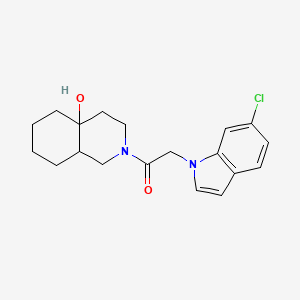
2-(6-chloro-1H-indol-1-yl)-1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-(6-CHLORO-1H-INDOL-1-YL)ETHAN-1-ONE is a complex organic compound that features a unique combination of a decahydroisoquinoline moiety and an indole group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-(6-CHLORO-1H-INDOL-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Decahydroisoquinoline Moiety: This can be achieved through hydrogenation of isoquinoline derivatives under high pressure and temperature.
Introduction of the Hydroxy Group: Hydroxylation reactions using reagents such as osmium tetroxide or potassium permanganate.
Synthesis of the Indole Group: The indole ring can be synthesized via Fischer indole synthesis or other cyclization methods.
Coupling of the Two Moieties: The final step involves coupling the decahydroisoquinoline and indole moieties through a suitable linker, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-(6-CHLORO-1H-INDOL-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using reagents like chromium trioxide or PCC.
Reduction: The compound can be reduced to remove the chlorine atom or to saturate the indole ring using hydrogenation.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or saturated products.
Substitution: Formation of substituted indole derivatives.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying receptor-ligand interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for specialty chemicals.
作用机制
The mechanism of action of 1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-(6-CHLORO-1H-INDOL-1-YL)ETHAN-1-ONE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
相似化合物的比较
Similar Compounds
1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-(6-BROMO-1H-INDOL-1-YL)ETHAN-1-ONE: Similar structure with a bromine atom instead of chlorine.
1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-(6-METHYL-1H-INDOL-1-YL)ETHAN-1-ONE: Similar structure with a methyl group instead of chlorine.
Uniqueness
1-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-(6-CHLORO-1H-INDOL-1-YL)ETHAN-1-ONE is unique due to the presence of both a hydroxy group and a chlorine-substituted indole ring, which can impart distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C19H23ClN2O2 |
|---|---|
分子量 |
346.8 g/mol |
IUPAC 名称 |
1-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-(6-chloroindol-1-yl)ethanone |
InChI |
InChI=1S/C19H23ClN2O2/c20-16-5-4-14-6-9-21(17(14)11-16)13-18(23)22-10-8-19(24)7-2-1-3-15(19)12-22/h4-6,9,11,15,24H,1-3,7-8,10,12-13H2 |
InChI 键 |
LPXJLEIUBGIRMX-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2(CCN(CC2C1)C(=O)CN3C=CC4=C3C=C(C=C4)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-isobutyl-5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11126212.png)
![2-[1-(3-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11126213.png)
![4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11126221.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(3-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11126228.png)
![5-[(4-methoxyphenyl)amino]-2-{(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile](/img/structure/B11126229.png)
![4-{[1-[(2-Furylcarbonyl)amino]-2-(4-methylphenyl)-2-oxoethyl]amino}benzoic acid](/img/structure/B11126233.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11126237.png)
![(5Z)-5-(2H-chromen-3-ylmethylidene)-2-[(E)-2-(4-methylphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11126239.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(5-methylfuran-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11126258.png)
![1-(3-Bromophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11126262.png)
![prop-2-enyl 8-methyl-4-oxo-6-thiophen-2-yl-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11126272.png)

![6-hydroxy-7-phenyl-4-{[3-(trifluoromethyl)anilino]methyl}-2H-chromen-2-one](/img/structure/B11126280.png)
![N-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide](/img/structure/B11126286.png)
